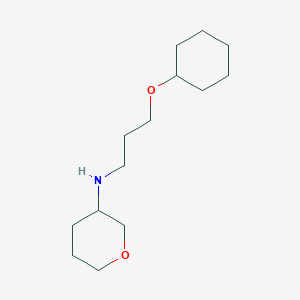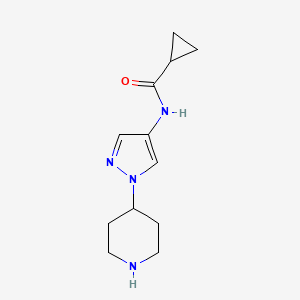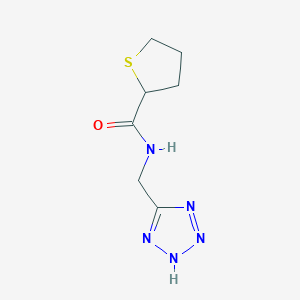
N-(3-cyclohexyloxypropyl)oxan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyclohexyloxypropyl)oxan-3-amine, also known as CHPO, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various research fields. CHPO is a cyclic amine that contains a cyclohexyl group and a propoxy group attached to an oxan ring. In
Applications De Recherche Scientifique
N-(3-cyclohexyloxypropyl)oxan-3-amine has shown potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-(3-cyclohexyloxypropyl)oxan-3-amine has been used as a tool to study the role of sigma-1 receptors in the brain. Sigma-1 receptors are involved in various cellular processes, including calcium signaling, protein folding, and neuroprotection. N-(3-cyclohexyloxypropyl)oxan-3-amine has been shown to bind to sigma-1 receptors with high affinity, making it a useful tool for studying their function.
In pharmacology, N-(3-cyclohexyloxypropyl)oxan-3-amine has been investigated as a potential drug candidate for the treatment of various diseases. For example, N-(3-cyclohexyloxypropyl)oxan-3-amine has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. N-(3-cyclohexyloxypropyl)oxan-3-amine has also been investigated as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Mécanisme D'action
The mechanism of action of N-(3-cyclohexyloxypropyl)oxan-3-amine is not fully understood, but it is believed to involve the modulation of sigma-1 receptors. Sigma-1 receptors are located in various tissues throughout the body, including the brain, heart, and immune system. They are involved in regulating various cellular processes, including calcium signaling, protein folding, and neuroprotection. N-(3-cyclohexyloxypropyl)oxan-3-amine has been shown to bind to sigma-1 receptors with high affinity, leading to the modulation of these cellular processes.
Biochemical and Physiological Effects:
N-(3-cyclohexyloxypropyl)oxan-3-amine has been shown to have various biochemical and physiological effects. In animal models, N-(3-cyclohexyloxypropyl)oxan-3-amine has been shown to have neuroprotective effects, including the prevention of neuronal death and the reduction of oxidative stress. N-(3-cyclohexyloxypropyl)oxan-3-amine has also been shown to have anti-inflammatory effects, as it has been shown to reduce the production of inflammatory cytokines in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-cyclohexyloxypropyl)oxan-3-amine in lab experiments is its high affinity for sigma-1 receptors. This makes it a useful tool for studying the function of these receptors in various tissues. However, one limitation of using N-(3-cyclohexyloxypropyl)oxan-3-amine is its relatively low yield during synthesis, which can make it difficult to obtain large quantities of the compound for use in experiments.
Orientations Futures
There are several future directions for research on N-(3-cyclohexyloxypropyl)oxan-3-amine. One area of interest is the development of N-(3-cyclohexyloxypropyl)oxan-3-amine derivatives with improved pharmacological properties. For example, researchers could investigate the synthesis of N-(3-cyclohexyloxypropyl)oxan-3-amine analogs with higher affinity for sigma-1 receptors or with improved bioavailability. Another area of interest is the investigation of the role of sigma-1 receptors in various diseases, including neurodegenerative diseases and cancer. Finally, researchers could investigate the potential of N-(3-cyclohexyloxypropyl)oxan-3-amine as a therapeutic agent for the treatment of these diseases.
Méthodes De Synthèse
The synthesis of N-(3-cyclohexyloxypropyl)oxan-3-amine involves the reaction of 3-chloropropyl cyclohexyl ether with potassium hydroxide in dimethyl sulfoxide (DMSO) to form the corresponding potassium salt. This salt is then reacted with oxirane to produce N-(3-cyclohexyloxypropyl)oxan-3-amine. The yield of N-(3-cyclohexyloxypropyl)oxan-3-amine is typically around 50-60%, and the compound can be purified using column chromatography.
Propriétés
IUPAC Name |
N-(3-cyclohexyloxypropyl)oxan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2/c1-2-7-14(8-3-1)17-11-5-9-15-13-6-4-10-16-12-13/h13-15H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXCHVACWRBWMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCCNC2CCCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyclohexyloxypropyl)oxan-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1H-imidazol-5-ylsulfonyl(methyl)amino]benzoic acid](/img/structure/B7578318.png)
![3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid](/img/structure/B7578325.png)


![N-[(1-hydroxycyclopentyl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7578340.png)

![N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7578346.png)

![N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B7578363.png)



![N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7578396.png)
![2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide](/img/structure/B7578399.png)